![molecular formula C15H12FN5O2S B2506241 Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034296-20-1](/img/structure/B2506241.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a structurally complex molecule that may be related to various benzo[d]thiazole derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives, as reported in the first paper, involves the preparation of benzo[d]thiazole-2-carboxamides and their subsequent evaluation for anti-mycobacterial activity . Although the exact synthesis method for the compound of interest is not provided, it is likely that similar synthetic strategies could be employed, such as the formation of the core benzo[d]thiazole structure followed by the introduction of the appropriate substituents through various organic reactions.
Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The presence of substituents on the thiazole and benzene rings can significantly influence the biological activity of these compounds. For instance, the presence of a trifluoromethyl group on the benzo[d]thiazole scaffold has been shown to yield compounds with promising anti-mycobacterial activity . The compound of interest likely exhibits unique interactions with biological targets due to its specific substituents, such as the fluoropyrimidinyl and pyrrolidinyl groups.
Chemical Reactions Analysis
The benzo[d]thiazole derivatives are amenable to various chemical reactions that allow for the introduction of diverse functional groups. These reactions may include nucleophilic substitutions, amidation, and the formation of Schiff bases, as indicated by the synthesis of related compounds . The reactivity of the compound of interest would be influenced by the electron-withdrawing or electron-donating nature of its substituents, which could affect its potential as a candidate for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur in the thiazole ring can impact the compound's polarity, solubility, and stability. The electronic properties of the substituents, such as the fluoropyrimidinyl group, can also affect the compound's ability to interact with biological targets and its overall pharmacokinetic profile. The specific properties of the compound of interest would need to be determined experimentally, but insights can be drawn from the structure-activity relationships and physicochemical characteristics of similar compounds .
Applications De Recherche Scientifique
Anticonvulsant and Sodium Channel Blocker
- A study synthesized a series of compounds similar to Benzo[c][1,2,5]thiadiazol derivatives, which demonstrated significant anticonvulsant activities and acted as sodium channel blockers. One compound exhibited potent activity with a high protective index, indicating potential for treating seizures (Malik & Khan, 2014).
Antibacterial and Antifungal Properties
- Research on similar Benzo[c][1,2,5]thiadiazol derivatives found good to moderate activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Pandya et al., 2019).
Spectroscopic Studies and Molecular Aggregation
- A study on compounds structurally related to Benzo[c][1,2,5]thiadiazol revealed insights into molecular aggregation processes in organic solvents, which is significant for understanding their chemical behavior and applications in various fields (Matwijczuk et al., 2016).
Anticancer Activity
- Compounds containing the Benzo[c][1,2,5]thiadiazol moiety were found to exhibit anticancer activity against various cancer cell lines. This suggests the potential for developing new anticancer drugs based on this chemical structure (Vaidya et al., 2020).
Electrochemical and Optical Properties
- A study on fluorinated acceptor systems based on Benzo[c][1,2,5]thiadiazol showed that these compounds possess low bandgap values and exhibited electrochromic properties, which can be useful in the field of material science (Çakal et al., 2021).
Crystal Structure and DFT Study
- Research on compounds structurally related to Benzo[c][1,2,5]thiadiazol has been conducted to understand their crystal structures and conformational analyses using density functional theory (DFT), which is crucial for the development of new materials (Huang et al., 2021).
Orientations Futures
Mécanisme D'action
Mode of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors .
Result of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors , which could potentially affect cellular metabolism and growth.
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2S/c16-10-6-17-15(18-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12-13(5-9)20-24-19-12/h1-2,5-7,11H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKZPDPJKIQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

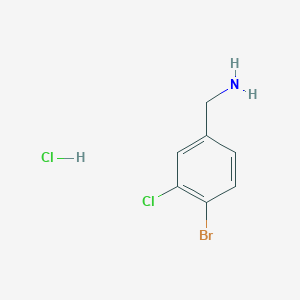

![3-(cyclopentanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2506163.png)
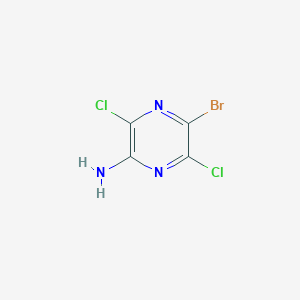


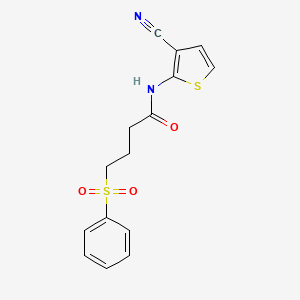
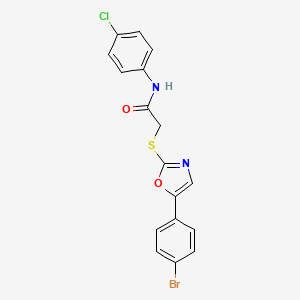

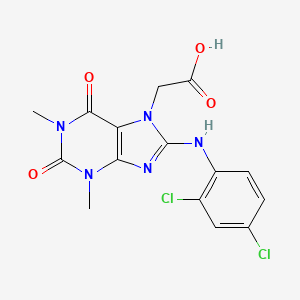
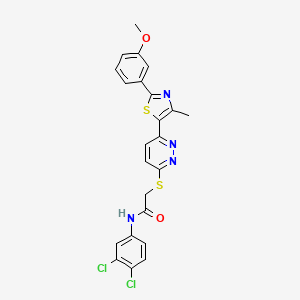
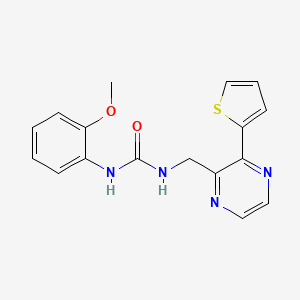
![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)
![Boc-Ala[3-(1-THQ)]-OH](/img/structure/B2506181.png)